Tunlametinib - 1801756-06-8

Tunlametinib

Catalog Number: EVT-8814642
CAS Number: 1801756-06-8
Molecular Formula: C16H12F2IN3O3S
Molecular Weight: 491.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tunlametinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK), with potential antineoplastic activity. Upon administration, tunlametinib selectively binds to and inhibits the activity of MEK, preventing the activation of MEK-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a threonine/tyrosine kinase, plays a key role in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth. This pathway is often dysregulated in a variety of tumor cell types through BRAF, KRAS and NRAS mutations.
Source and Classification

Tunlametinib is classified as a small-molecule inhibitor within the broader category of targeted cancer therapies. It specifically inhibits MEK1 and MEK2 kinases, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival. The compound's development was motivated by the need for more effective treatments for cancers driven by aberrant signaling in this pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of tunlametinib involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the synthesis generally follows a multi-step process that includes:

  1. Initial Formation: The synthesis begins with the formation of key intermediates through reactions such as amination or alkylation.
  2. Cyclization: Subsequent cyclization reactions are employed to form the core structure of the compound.
  3. Functionalization: Additional functional groups are introduced to enhance selectivity and potency against MEK kinases.
  4. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

The synthesis is designed to produce tunlametinib with a high degree of specificity for its target while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

Tunlametinib's molecular structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol
  • Key Structural Features:
    • A sulfonamide group that enhances solubility and bioavailability.
    • A central core that allows for selective binding to MEK kinases.

The three-dimensional conformation of tunlametinib facilitates its interaction with the allosteric site of MEK1/2, which is critical for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tunlametinib undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Inhibition of Kinase Activity: Tunlametinib binds to the allosteric site of MEK1/2, preventing their activation by upstream RAS proteins.
  2. Metabolism: In vivo studies indicate that tunlametinib is rapidly metabolized into its primary metabolite M8, which retains some pharmacological activity. The metabolic pathway involves phase I reactions primarily mediated by cytochrome P450 enzymes .
  3. Drug Interactions: Studies have shown that tunlametinib does not significantly interact with other drugs metabolized through common pathways, indicating a favorable profile for combination therapies .
Mechanism of Action

Process and Data

Tunlametinib exerts its anticancer effects primarily through the inhibition of the MEK/ERK signaling pathway:

  1. Targeting MEK Kinases: By binding to MEK1/2, tunlametinib prevents their phosphorylation and subsequent activation by upstream RAS proteins.
  2. Cell Cycle Arrest and Apoptosis: Tunlametinib induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in tumor cells, particularly those harboring RAS or RAF mutations .
  3. Pharmacokinetics: The compound demonstrates a rapid absorption profile with a maximum plasma concentration reached within 0.5 to 1 hour post-administration, followed by a half-life ranging from 21.84 to 34.41 hours .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Tunlametinib is typically a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents, which aids in formulation development.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture.

Relevant Data or Analyses

Studies have shown that tunlametinib maintains stability across various pH levels, making it suitable for oral formulations .

Applications

Scientific Uses

Tunlametinib has several promising applications in oncology:

  1. Cancer Treatment: It is primarily investigated for use in treating NRAS-mutant melanoma and BRAF V600-mutant solid tumors.
  2. Combination Therapies: Preclinical studies suggest enhanced efficacy when combined with other targeted therapies such as BRAF inhibitors (e.g., vemurafenib) or chemotherapeutic agents like docetaxel .
  3. Clinical Trials: Tunlametinib is currently undergoing various clinical trials to evaluate its safety and efficacy as both monotherapy and in combination with other agents in patients with advanced malignancies .

Properties

CAS Number

1801756-06-8

Product Name

Tunlametinib

IUPAC Name

4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide

Molecular Formula

C16H12F2IN3O3S

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24)

InChI Key

UFZJUVFSSINETF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.